Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-
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Overview
Description
Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- is a chemical compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and an oxime functional group
Preparation Methods
The synthesis of Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- typically involves the reaction of 1-[4-(trifluoromethoxy)phenyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .
Comparison with Similar Compounds
Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]ethanone: This compound lacks the oxime group, making it less reactive in certain chemical reactions.
1-[4-(Trifluoromethyl)phenyl]ethanone: The trifluoromethyl group is less electron-withdrawing than the trifluoromethoxy group, affecting the compound’s reactivity and stability.
1-[4-(Methoxy)phenyl]ethanone: The methoxy group is less electronegative than the trifluoromethoxy group, resulting in different chemical and biological properties.
Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- is unique due to the presence of both the trifluoromethoxy and oxime groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(NE)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-5,14H,1H3/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVGWVHFPSHDQW-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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